REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](Br)=[CH:7][N:6]=1)=[O:4].C[Si](C)(C)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>CN(C)C=O.[Ag-]=O.[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:8]1[CH:7]=[N:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:10][CH:9]=1 |f:2.3,6.7.8.9|
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C1=NC=CC=C1)(C)C
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
[Ag-]=O
|
Name
|
|
Quantity
|
21 mg
|
Type
|
catalyst
|
Smiles
|
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is synthesized
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica, eluent DCM, 0-2% MeOH)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1C=NC(=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |